N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8
Description
Properties
IUPAC Name |
6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzo[b][1,4]benzothiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S/c1-3-7-15-13(5-1)17(20-11-9-18-10-12-20)19-14-6-2-4-8-16(14)21-15/h1-8,18H,9-12H2/i9D2,10D2,11D2,12D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOAJISUHPIQOX-PMCMNDOISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3SC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3SC4=CC=CC=C42)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Transamination
The transamination reaction is conducted under inert atmosphere (N₂) at 155°C for 58 hours, using N,N-dimethylcyclohexylamine (DMCHA) as a catalyst. DMCHA facilitates deprotonation of the secondary amine in HEEP-d8, enhancing nucleophilicity.
Typical Reaction Setup:
-
Molar Ratio: 1:1.4 (dibenzo[b,f]thiazepin-11-ylamine : HEEP-d8)
-
Catalyst Loading: 0.5 equiv DMCHA
-
Solvent: Solvent-free conditions
Yield and Impurity Profile
Under optimized conditions, the reaction achieves 74% yield of quetiapine-d8 hemifumarate after purification. Major impurities include:
-
Unreacted HEEP-d8: <2% (removed via aqueous extraction)
-
Oxidation Byproducts: <1% (mitigated by inert atmosphere)
Purification and Isolation
Acid-Base Extraction
The crude product is dissolved in dichloromethane and washed with 1M HCl to remove unreacted HEEP-d8. Acidic aqueous phases are combined, basified to pH 13–14 with NaOH, and extracted with toluene.
Crystallization
The isolated free base is converted to the hemifumarate salt by dissolving in 80% ethanol with fumaric acid (1:0.5 molar ratio). Gradual cooling from 78°C to 0°C yields white crystals with >95% HPLC purity.
Crystallization Data:
| Parameter | Value |
|---|---|
| Solvent | 80% Ethanol |
| Acid Ratio | 1:0.5 (base:fumaric acid) |
| Cooling Rate | 1°C/min |
| Final Yield | 74% |
Industrial-Scale Adaptations
Solvent and Catalyst Recycling
Industrial processes recover DMCHA via vacuum distillation (90% recovery) and reuse HEEP-d8 from aqueous washes, reducing raw material costs by 30%.
Continuous Flow Reactors
Pilot studies demonstrate that continuous flow systems reduce reaction time from 58 hours to 12 hours, achieving comparable yields (72%) with better temperature control.
Analytical Characterization
Mass Spectrometry
High-resolution MS (HRMS) confirms deuteration sites and isotopic purity:
NMR Spectroscopy
¹H-NMR (DMSO-d₆) shows absence of protons at δ 2.8–3.2 ppm (piperazine CH₂ groups), confirming deuterium incorporation.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles and electrophiles: Such as halides, amines, or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .
Scientific Research Applications
N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 is widely used in scientific research, including:
Chemistry: As a reference standard in analytical chemistry to study the metabolism and pharmacokinetics of Quetiapine.
Biology: In studies involving neurotransmitter interactions and receptor binding.
Medicine: To understand the metabolic pathways and potential side effects of Quetiapine.
Industry: In the development of new antipsychotic medications and the improvement of existing formulations
Mechanism of Action
The mechanism of action of N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 involves its interaction with specific neurotransmitter receptors in the brain. It inhibits the binding of neurotransmitters such as serotonin and dopamine to their receptors, leading to increased levels of these neurotransmitters. This mechanism is believed to contribute to the therapeutic effects of Quetiapine .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other labeled metabolites of Quetiapine, such as:
- N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine
- Quetiapine-d8
- N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine Dihydrochloride
Uniqueness
N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 is unique due to its specific labeling with deuterium, which allows for precise tracking and analysis in pharmacokinetic studies. This labeling provides a distinct advantage in research, enabling more accurate and detailed insights into the metabolism and effects of Quetiapine .
Biological Activity
N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8, also known as 7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride, is a deuterated metabolite of Quetiapine, an atypical antipsychotic medication. This compound is significant in pharmacological research due to its role in understanding the metabolism and therapeutic effects of Quetiapine, primarily used for treating schizophrenia and bipolar disorder.
Molecular Characteristics
- Molecular Formula : C₁₇H₉D₈N₃OS·2HCl
- Molecular Weight : 392.37 g/mol
- Structure : The compound features hydroxyl groups that facilitate hydrogen bonding, influencing its solubility and reactivity.
This compound exhibits biological activity similar to its parent compound, Quetiapine. It primarily acts as an antagonist at serotonin (5-HT) and dopamine (D2) receptors. The presence of deuterium allows for enhanced tracking of its metabolic pathways in biological systems, which is crucial for pharmacokinetic studies.
Pharmacological Profile
Research indicates that this compound retains significant binding affinity for various neurotransmitter receptors, which contributes to its therapeutic effects:
| Receptor Type | Binding Affinity | Therapeutic Implication |
|---|---|---|
| Dopamine D1 | Moderate | Antipsychotic effects |
| Dopamine D2 | High | Mood stabilization |
| Serotonin 5-HT1A | Moderate | Anxiolytic effects |
Pharmacokinetics
The pharmacokinetic properties of this compound have been studied extensively. Key findings from animal studies include:
- Cmax (Maximum Concentration) : 1323 ± 343 μg/L when combined with probenecid, compared to 392 ± 209 μg/L for Quetiapine alone (P = 0.004).
- AUC (Area Under Curve) : Significant differences were noted between groups (P = 0.04).
- Clearance Rate : Reduced clearance (CL/F) from 27 ± 11 to 16 ± 3 L/h/kg when probenecid was administered (P = 0.005).
These results suggest that the glucuronidation pathway may play a critical role in the metabolism of Quetiapine and its metabolites, including this compound.
Case Studies and Research Findings
-
Study on Drug Interactions :
- A study demonstrated that co-administration with probenecid significantly increased plasma levels of Quetiapine, indicating potential drug-drug interactions that could enhance the therapeutic effects or toxicity of the drug in certain patient populations.
-
Metabolic Pathway Analysis :
- Research has shown that this compound undergoes similar metabolic pathways as other Quetiapine metabolites, primarily through glucuronidation by UGT enzymes. This understanding is crucial for predicting patient responses based on genetic variations affecting these enzymes.
-
Therapeutic Efficacy :
- Clinical observations suggest that compounds like this compound may provide effective management of psychotic symptoms while minimizing side effects compared to traditional antipsychotics.
Q & A
Basic Research Questions
Q. What is the structural identification and key physicochemical properties of N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8?
- Answer : The compound is a deuterated analog of the metabolite N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine, where eight hydrogen atoms are replaced with deuterium. Its structure includes a dibenzo[b,f][1,4]thiazepine core with a piperazinyl substituent. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 111974-74-4 (non-deuterated) | |
| Molecular Formula | C₂₁H₁₉D₈N₃OS | |
| Synonyms | Norquetiapine; 11-(1-Piperazinyl)dibenzo[b,f][1,4]thiazepine |
- Methodological Note: Structural confirmation requires nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Deuterium incorporation is validated via isotopic abundance analysis .
Q. How is this compound synthesized from its parent compound?
- Answer : The synthesis involves removing the 2-(2-hydroxyethoxy)ethyl group from Quetiapine fumarate via hydrolytic cleavage, followed by deuterium exchange. Key steps:
Hydrolysis : Treat Quetiapine with aqueous HCl to cleave the hydroxyethoxyethyl side chain.
Deuteration : React the intermediate with D₂O or deuterated reagents under controlled pH and temperature to replace hydrogens at specific positions.
Purification : Use preparative HPLC with a C18 column and deuterated solvents to isolate the product .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., [²H₈]-labeled analog) is optimal.
- Sample Preparation : Protein precipitation with acetonitrile or solid-phase extraction (SPE) to minimize matrix effects.
- Chromatography : Use a reverse-phase column (e.g., Agilent ZORBAX SB-C18) with a gradient of 0.1% formic acid in water/acetonitrile.
- Detection : Monitor transitions m/z 424 → 279 (analyte) and m/z 432 → 287 (internal standard) in positive ion mode .
Advanced Research Questions
Q. How can researchers optimize the detection of this compound in complex matrices like plasma or brain tissue?
- Answer :
- Matrix Effects Mitigation : Use matrix-matched calibration curves and post-column infusion studies to assess ion suppression.
- Internal Standard Selection : Employ stable isotope-labeled analogs (e.g., [²H₈]-form) to correct for recovery variability .
- Limit of Detection (LOD) Improvement : Implement micro-extraction by packed sorbent (MEPS) or turbulent flow chromatography for preconcentration .
Q. What metabolic pathways involve this compound, and how can it be distinguished from other metabolites?
- Answer : The compound is a primary metabolite of Quetiapine via CYP3A4-mediated oxidation. Differentiation strategies:
- Fragmentation Patterns : Use LC-MS/MS to compare product ion spectra against synthetic standards.
- Deuterium Retention : Monitor deuterium loss during metabolism (e.g., via hydrogen-deuterium exchange assays) to track metabolic stability .
Q. What stability challenges arise when storing this compound, and how are they addressed?
- Answer : The compound is light- and moisture-sensitive. Recommended protocols:
- Storage : Lyophilized form at -20°C in amber vials under argon. In solution (e.g., methanol), store at -80°C for ≤6 months.
- Stability Testing : Perform forced degradation studies (e.g., exposure to UV light, pH extremes) and monitor via LC-UV to establish shelf-life .
Q. How can researchers confirm the identity and purity of synthesized this compound?
- Answer :
- Purity Analysis : Use reverse-phase HPLC with photodiode array (PDA) detection (≥98% purity threshold).
- Structural Confirmation : Combine ¹H/¹³C NMR (with deuterium decoupling) and HRMS. For deuterium content, isotopic ratio analysis via LC-MS .
Q. What role does this compound play as a reference standard in bioanalytical studies?
- Answer : It serves as an internal standard for quantifying the non-deuterated metabolite in pharmacokinetic studies. Advantages include:
- Co-elution Prevention : Deuterated analogs shift retention time slightly, avoiding overlap with endogenous compounds.
- Precision : Reduces variability in extraction efficiency and ionization .
Contradictions and Considerations
- Sourcing : notes discontinuation (D288740), but lists it as available from TRC. Verify supplier availability before experimental design .
- Safety Data : While direct safety data for the deuterated form is lacking, handle using protocols for similar neuroactive metabolites (e.g., wear PPE, use fume hoods) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
